Indecainid

Übersicht

Beschreibung

Indecainid ist eine selten eingesetzte Antiarrhythmika-Verbindung, die zur Gruppe der membranstabilisierenden Antiarrhythmika gehört. Sie besitzt eine lokale Anästhesie-Wirkung und zeigt elektrophysiologische Effekte, die charakteristisch für die IC-Klasse von Antiarrhythmika sind . This compound wird in erster Linie zur Behandlung von lebensbedrohlichen Arrhythmien und anhaltender ventrikulärer Tachykardie eingesetzt .

Wissenschaftliche Forschungsanwendungen

Indecainide has several scientific research applications, including:

Wirkmechanismus

Target of Action

Indecainide primarily targets the Sodium channel protein type 5 subunit alpha . This protein is a critical component of sodium channels, which play a key role in generating and conducting electrical signals in neurons and muscle cells, including the heart.

Mode of Action

Indecainide acts as an inhibitor of the sodium channels on the neuronal cell membrane . By limiting the spread of seizure activity and reducing seizure propagation, it exerts its antiarrhythmic actions . Specifically, these actions are mediated through effects on sodium channels in Purkinje fibers , specialized cells in the heart that play a crucial role in coordinating its contractions.

Biochemical Pathways

By inhibiting these channels, Indecainide can alter the electrical activity within these cells, thereby affecting the overall function of the nervous and cardiovascular systems .

Pharmacokinetics

Indecainide is nearly completely absorbed following oral administration . In animal studies, the plasma half-life of indecainide after acute oral administration was found to be 3-5 hours in rats, dogs, and monkeys . Fecal elimination was the primary route of excretion of the drug in rats and mice after oral dosing .

Result of Action

The inhibition of sodium channels by Indecainide results in a decrease in the excitability of neurons and cardiac muscle cells, thereby limiting the spread of seizure activity and reducing the propagation of abnormal heart rhythms . This can lead to a reduction in the frequency and severity of seizures and arrhythmias, improving the quality of life for individuals with these conditions .

Biochemische Analyse

Biochemical Properties

Indecainide interacts with sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of Indecainide are mediated through effects on sodium channels in Purkinje fibers .

Cellular Effects

Indecainide has a significant impact on various types of cells and cellular processes. It influences cell function by acting on sodium channels on the neuronal cell membrane, thereby limiting the spread of seizure activity and reducing seizure propagation . The antiarrhythmic actions of Indecainide are mediated through effects on sodium channels in Purkinje fibers .

Molecular Mechanism

Indecainide exerts its effects at the molecular level through its interaction with sodium channels on the neuronal cell membrane . This interaction limits the spread of seizure activity and reduces seizure propagation . The antiarrhythmic actions of Indecainide are mediated through effects on sodium channels in Purkinje fibers .

Temporal Effects in Laboratory Settings

The effects of Indecainide have been studied over time in laboratory settings. For instance, arrhythmias produced by ouabain were converted to sinus rhythm by Indecainide at a specific dosage and plasma concentration . Moreover, in conscious dogs, Indecainide prolonged the PR and QRS intervals at a corresponding plasma concentration .

Dosage Effects in Animal Models

The effects of Indecainide vary with different dosages in animal models. For instance, when given orally to either young adult rats or mice, the LD50 was 100 mg/kg .

Vorbereitungsmethoden

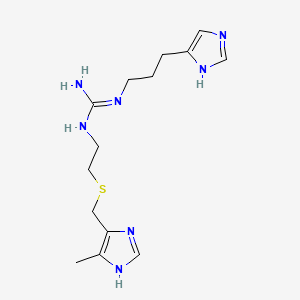

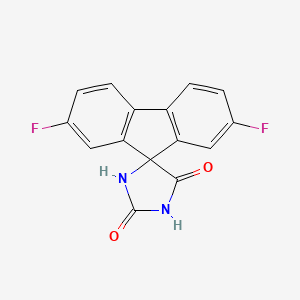

Die Synthese von Indecainid umfasst die Kondensation von 9-Cyanfluoren mit 3-(Dimethylamino)propylchlorid unter Verwendung von Natriumamid in siedendem Tetrahydrofuran. Diese Reaktion erzeugt 9-[3-(Dimethylamino)propyl]-9-cyanfluoren, das anschließend mit heißem Schwefelsäurewasser teilweise hydrolysiert wird . Ein weiterer Syntheseweg beinhaltet die Kondensation von Fluoren-9-carboxamid mit Acrylnitril in Gegenwart von Benzyltrimethylammoniumhydroxid in heißem Dioxan, gefolgt von Hydrierung und Kondensation mit Isopropylamin über Platinoxid .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann mit geeigneten Reduktionsmitteln reduziert werden, was zur Bildung reduzierter Derivate führt.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Schwefelsäure, Wasserstoffgas, Platinoxid und Benzyltrimethylammoniumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound wirkt auf Natriumkanäle auf der neuronalen Zellmembran, wodurch die Ausbreitung von Krampfanfällen begrenzt und die Krampfausbreitung reduziert wird . Die antiarrhythmischen Wirkungen von this compound werden durch seine Auswirkungen auf Natriumkanäle in Purkinje-Fasern vermittelt . Durch die Hemmung von Natriumkanälen stabilisiert this compound die neuronale Membran und verhindert abnormale elektrische Aktivität im Herzen .

Analyse Chemischer Reaktionen

Indecainide undergoes various chemical reactions, including:

Oxidation: Indecainide can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.

Substitution: Indecainide can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include sulfuric acid, hydrogen gas, platinum oxide, and benzyltrimethylammonium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

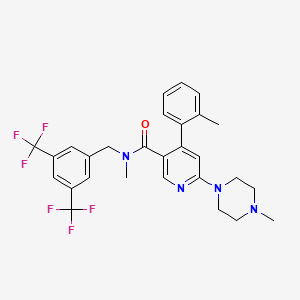

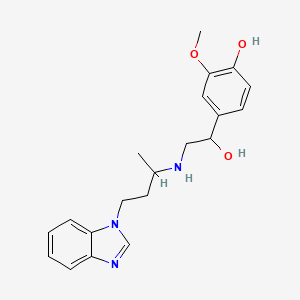

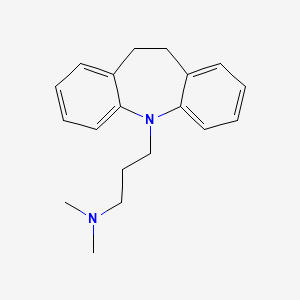

Vergleich Mit ähnlichen Verbindungen

Indecainid ähnelt anderen Antiarrhythmika der Klasse IC, wie Flecainid und Encainid . this compound ist einzigartig in seinen spezifischen elektrophysiologischen Wirkungen und seiner lokalen Anästhesie-Wirkung . Im Gegensatz zu einigen anderen Antiarrhythmika hat this compound eine minimale Neigung, bei Menschen unerwünschte Nebenwirkungen zu erzeugen .

Ähnliche Verbindungen

- Flecainid

- Encainid

- Propafenon

Die einzigartige Kombination aus antiarrhythmischen und lokalen Anästhesie-Eigenschaften macht this compound zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

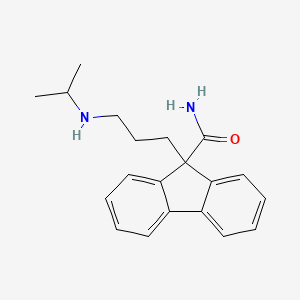

IUPAC Name |

9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEWGESNIULAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73681-12-6 (hydrochloride) | |

| Record name | Indecainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2057819 | |

| Record name | Indecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.96e-04 g/L | |

| Record name | Indecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Indecainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |

| Record name | Indecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

74517-78-5 | |

| Record name | 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74517-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indecainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDECAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AZF20DM1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94-95 °C, 94 - 95 °C | |

| Record name | Indecainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indecainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

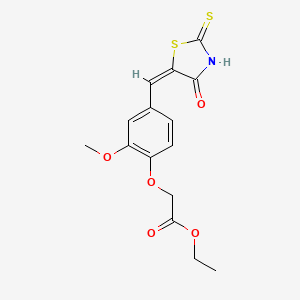

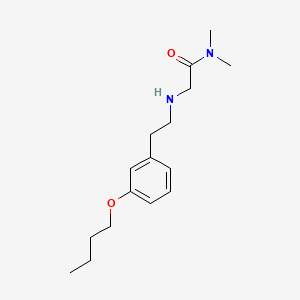

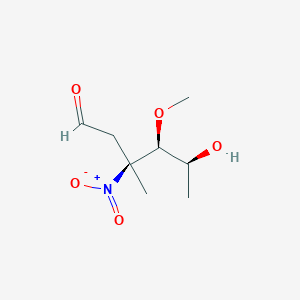

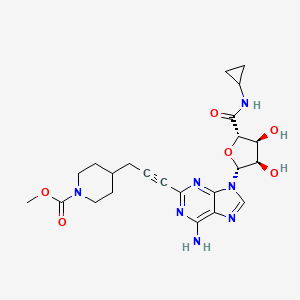

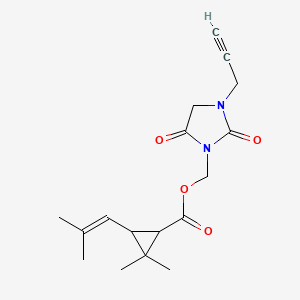

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)